Dechloro Haloperidol Decanoate is a synthetic derivative of haloperidol, an antipsychotic medication primarily used in the treatment of schizophrenia and other psychiatric disorders. This compound is characterized by the replacement of a chlorine atom in the haloperidol structure, which may influence its pharmacokinetic properties and therapeutic efficacy. The decanoate form allows for prolonged release, making it suitable for intramuscular injection as a long-acting formulation.
Dechloro Haloperidol Decanoate is synthesized through the esterification of haloperidol with decanoic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion to the ester form. The compound can be obtained from various chemical suppliers and is utilized in both research and clinical settings.
Dechloro Haloperidol Decanoate falls under the classification of antipsychotic agents, specifically within the category of butyrophenones. It is recognized for its neuroleptic properties, functioning primarily as a dopamine receptor antagonist.
The synthesis of Dechloro Haloperidol Decanoate involves several key steps:
Dechloro Haloperidol Decanoate has a complex molecular structure characterized by its large size and specific functional groups:
C(C(=O)OC1(CCN(CCCC(=O)c2ccc(F)cc2)CC1)c3ccc(cc3)c4ccc(Cl)cc4)
InChI=1S/C37H45ClFNO3
Dechloro Haloperidol Decanoate can participate in various chemical reactions:
The mechanism of action of Dechloro Haloperidol Decanoate primarily involves antagonism at dopamine D2 receptors in the central nervous system. By blocking these receptors, the compound effectively reduces symptoms associated with psychosis, such as hallucinations and delusions. The sustained release formulation allows for a steady concentration of haloperidol in the bloodstream, providing long-term therapeutic effects .
Dechloro Haloperidol Decanoate has several significant applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: